[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate
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Overview
Description
[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate is a chemical compound known for its unique structure and properties. It is utilized in various scientific research fields, including organic synthesis, drug discovery, and material science. This compound is available from suppliers such as Vitas M Chemical Limited and Life Chemicals Inc. .
Preparation Methods
The synthetic routes and reaction conditions for [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate involve several steps. Typically, the preparation starts with the reaction of 2,5-dimethylphenyl isocyanate with methyl 2-phenylbutanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored in drug discovery for its potential therapeutic properties.
Industry: The compound finds applications in material science, contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate can be compared with similar compounds such as:
- [(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate
- [(3,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate
These compounds share structural similarities but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions .
Properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-17(16-8-6-5-7-9-16)20(23)24-13-19(22)21-18-12-14(2)10-11-15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOKQFELFJVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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